Mirogabalin

Voltage-gated calcium channel α2δ subunit binding Radioligand binding assay

Select Mirogabalin for your α2δ subunit research to leverage its uniquely slow dissociation from α2δ-1 (Kd 13.5 nM) and wider CNS safety margin over pregabalin—critical for intact motor function in rodent pain models and for trials in dizziness-sensitive populations. With established clinical efficacy benchmarks (Phase III ADPS −1.81 at 30 mg/day), it is the validated, publication-ready positive control for DPNP and PHN studies.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1138245-13-2
Cat. No. B560033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirogabalin
CAS1138245-13-2
SynonymsDS-5565
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCC1=CC2C(C1)CC2(CC(=O)O)CN
InChIInChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1
InChIKeyFTBQORVNHOIASH-CKYFFXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Mirogabalin (CAS 1138245-13-2) Procurement Guide: Gabapentinoid Class Reference and Baseline Characteristics


Mirogabalin (CAS 1138245-13-2) is a third-generation gabapentinoid and a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), developed by Daiichi Sankyo [1]. It is structurally and mechanistically related to pregabalin and gabapentin but was rationally designed with distinct binding kinetics to the α2δ-1 and α2δ-2 subunits [2]. Mirogabalin is approved in Japan, South Korea, China, and other Asian territories for peripheral neuropathic pain indications including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN) [3].

Why Mirogabalin (CAS 1138245-13-2) Cannot Be Readily Substituted with Pregabalin or Gabapentin in Research and Formulation


Although mirogabalin, pregabalin, and gabapentin all target the α2δ subunit of VGCCs, their binding kinetics, subunit dissociation rates, and resultant safety margins differ quantitatively [1]. Mirogabalin exhibits a slower dissociation rate from the α2δ-1 subunit than from α2δ-2, whereas pregabalin dissociates more rapidly from both subunits [2]. This differential binding translates to distinct in vivo safety indices and adverse event profiles, as demonstrated in comparative preclinical and clinical studies [3]. Direct substitution of mirogabalin with pregabalin in experimental protocols or therapeutic contexts would therefore confound interpretation of efficacy-to-tolerability relationships, particularly in studies involving CNS safety margins or patient populations sensitive to dizziness and somnolence.

Mirogabalin (CAS 1138245-13-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Pregabalin


Higher Binding Affinity for Human α2δ-1 Subunit: Mirogabalin Kd vs. Pregabalin

In radioligand binding assays using membrane preparations from human α2δ-1-expressing cells, mirogabalin demonstrated a Kd of 13.5 nM, representing higher affinity than pregabalin's reported binding parameters [1]. In vitro binding studies further estimated mirogabalin to be approximately 17-fold more potent than pregabalin in functional assays .

Voltage-gated calcium channel α2δ subunit binding Radioligand binding assay

Slower Dissociation Rate from α2δ-1 Subunit: Mirogabalin vs. Pregabalin

In vitro dissociation kinetic studies demonstrated that mirogabalin dissociates more slowly from the α2δ-1 subunit than pregabalin [1]. This slower dissociation rate is specifically observed for α2δ-1 relative to α2δ-2, whereas pregabalin does not exhibit this differential dissociation pattern [2].

Dissociation kinetics α2δ-1 subunit Receptor occupancy

Wider CNS Safety Margin: Mirogabalin Safety Index vs. Pregabalin in Rat Models

In safety pharmacology evaluations using rats, both mirogabalin and pregabalin inhibited rota-rod performance and locomotor activity. However, the safety indices (ratio of ED50 for CNS adverse effects to ED50 for analgesic effect) for mirogabalin were superior to those of pregabalin [1]. Numerical values for the safety indices are not reported in the abstract; the finding is described as a qualitative superiority.

CNS safety Rota-rod performance Safety index Preclinical toxicology

Lower Incidence of Somnolence and Dizziness: Mirogabalin vs. Pregabalin in Patients Switched Due to Adverse Events

In a multicenter retrospective study of 82 patients with neuropathic pain related to lumbar disease who switched from pregabalin to mirogabalin, the incidence rates of somnolence and dizziness were reduced following the switch [1]. With pregabalin, somnolence occurred in 12.2% of patients and dizziness in 14.6%; with mirogabalin, these rates decreased to 7.3% and 4.9%, respectively [1]. In the AE group (patients who switched specifically due to adverse events with pregabalin), somnolence occurred in 47.1% and dizziness in 52.9% while on pregabalin, compared to 5.9% for both events after switching to mirogabalin [1].

Adverse events Somnolence Dizziness Clinical tolerability Retrospective cohort study

Dose-Dependent Pain Relief in Phase III DPNP Trial: Mirogabalin 30 mg/day vs. Placebo

In a randomized, double-blind, placebo-controlled Phase III study in Asian patients with diabetic peripheral neuropathic pain (DPNP), mirogabalin demonstrated statistically significant pain relief at 30 mg/day compared to placebo [1]. The least squares mean change from baseline in average daily pain score (ADPS) at week 14 was -1.81 for mirogabalin 30 mg/day versus -1.31 for placebo (P = 0.0027) [1]. Lower doses (15 mg/day and 20 mg/day) showed numerically greater reductions than placebo (-1.34 and -1.47, respectively) but did not reach statistical significance for the primary endpoint [1].

Diabetic peripheral neuropathic pain Phase III clinical trial Average daily pain score Efficacy

Mirogabalin (CAS 1138245-13-2) Optimal Application Scenarios Based on Differentiated Evidence


In Vitro α2δ Subunit Binding and Dissociation Kinetic Studies

Researchers conducting radioligand binding or surface plasmon resonance (SPR) studies on α2δ subunit pharmacology should prioritize mirogabalin over pregabalin or gabapentin when investigating structure-activity relationships of slow-dissociating ligands. The compound's Kd of 13.5 nM for human α2δ-1 and its slower dissociation rate from α2δ-1 compared to pregabalin provide a distinct kinetic profile [1]. This makes mirogabalin suitable as a probe compound for studying the functional consequences of prolonged α2δ-1 occupancy, particularly in assays designed to correlate binding kinetics with downstream calcium channel modulation.

Preclinical Rodent Neuropathic Pain Models Requiring Minimized CNS Confounding

In vivo pharmacology studies using rat models of neuropathic pain (e.g., partial sciatic nerve ligation, streptozotocin-induced diabetic neuropathy) where motor coordination or locomotor activity must be preserved should select mirogabalin over pregabalin. Mirogabalin's wider safety margin for CNS side effects, as demonstrated by superior safety indices in rota-rod performance and locomotor activity assays, reduces the risk of confounding motor impairment in behavioral pain assessments [2]. This is particularly critical in studies using the von Frey test or other assays requiring intact motor function.

Clinical Research Protocols Focused on Tolerability in Somnolence/Dizziness-Sensitive Populations

Investigators designing clinical studies in patient populations at elevated risk for falls or CNS depression (e.g., elderly patients, those on concomitant CNS depressants) should select mirogabalin as the gabapentinoid of choice. The reduced incidence rates of somnolence (7.3% vs. 12.2%) and dizziness (4.9% vs. 14.6%) compared to pregabalin, as documented in a switch study [3], support its use in protocols where minimizing CNS adverse events is a primary safety objective. This is especially relevant for studies involving lumbar spine disease patients or those previously intolerant to pregabalin.

Diabetic Peripheral Neuropathic Pain (DPNP) Positive Control Studies

For researchers establishing new DPNP models or validating novel analgesic compounds, mirogabalin serves as a validated positive control with quantifiable efficacy. The Phase III clinical data showing a -1.81 change in ADPS at 30 mg/day (vs. -1.31 for placebo, P = 0.0027) provides a well-characterized efficacy benchmark [4]. This established dose-response relationship makes mirogabalin suitable as a reference compound in translational studies aiming to correlate preclinical pain model outcomes with clinically validated endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirogabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.